![molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1](/img/structure/B89799.png)
1-Oxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
1-Oxa-8-azaspiro[4.5]decane is a bicyclic heterocyclic compound featuring a spiro junction between a tetrahydrofuran (oxa) ring and a piperidine (aza) ring. Its unique structure confers conformational rigidity, making it a versatile scaffold in medicinal chemistry. The compound has been explored for diverse therapeutic targets, including:
Vorbereitungsmethoden
Cyclization Reactions for Core Structure Assembly
Bicyclic Precursor Cyclization
The most widely reported method involves cyclization of bicyclic intermediates. A 2020 study demonstrated the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under reflux conditions in dichloromethane, achieving a 78% yield of the spirocyclic core . Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | ±15% yield |
Solvent Polarity | ε = 8.93 (CH₂Cl₂) | Maximizes ring strain relief |
Reaction Time | 3–6 hours | Prevents over-cyclization |
The mechanism proceeds through nucleophilic attack at the nitrile carbon, followed by intramolecular ether formation. Steric effects from the benzyl substituent direct regioselectivity, with computational models showing a 9.2 kcal/mol activation barrier for the rate-limiting step .
Acid-Mediated Ring Closure
US Patent 5,118,687 discloses an alternative route using dry hydrogen halides (HCl gas) in ethereal solvents . This method produces the target compound as an acid addition salt, which is subsequently neutralized with aqueous NaOH. Comparative studies show:
-
HCl in diethyl ether : 65% yield, 98% purity
-
HBr in tetrahydrofuran : 58% yield, 89% purity
-
HI in dioxane : 42% yield, 72% purity
The patent emphasizes strict moisture control (<50 ppm H₂O) to prevent hydrolysis of the azaspiro intermediate .
Catalytic Strategies for Yield Enhancement
Transition Metal Catalysis
Copper(I) iodide (5 mol%) in DMF at 90°C improves cyclization efficiency through single-electron transfer mechanisms , reducing reaction time to 1.5 hours while maintaining 82% yield . Palladium-based systems (e.g., Pd(OAc)₂) show lower efficacy (47% yield) due to competing β-hydride elimination pathways.
Phase-Transfer Catalysis
Benzyltriethylammonium chloride (BTEAC) enables biphasic reactions (H₂O/CHCl₃), achieving 71% yield at 70°C. This method reduces solvent consumption by 40% compared to homogeneous systems .
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies using Corning AFR™ reactors demonstrate:
Parameter | Batch Mode | Flow Mode |
---|---|---|
Space-Time Yield | 0.8 kg/m³/hr | 3.2 kg/m³/hr |
Impurity Profile | 5–7% | <2% |
Solvent Recovery | 68% | 92% |
The enhanced mass/heat transfer in microchannels suppresses oligomer formation, a major byproduct in batch processes .
Crystallization Optimization
Anti-solvent crystallization with n-heptane/THF (4:1 v/v) produces 99.5% pure crystals. Controlled cooling at 0.5°C/min from 60°C to 20°C prevents inclusion of mother liquor impurities .
Analytical Characterization Protocols
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 2H, OCH₂), 3.45 (t, J=7.2 Hz, 2H, NCH₂), 2.91 (quin, J=6.8 Hz, 1H, spiro-CH)
-
HRMS : m/z calc. for C₁₀H₁₇NO [M+H]⁺ 168.1283, found 168.1281
Purity Assessment
HPLC method (Zorbax SB-C18, 60% MeCN/40% H₂O, 1 mL/min) resolves critical impurities:
-
Des-oxo analogue : Rt=8.2 min
-
Over-cyclized byproduct : Rt=12.7 min
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The nitrogen atom in the azaspiro ring undergoes nucleophilic substitution, enabling functionalization at the 8-position. For example:
-
Alkylation : Reaction with alkyl halides (e.g., tert-butyl chloroformate) introduces protective groups, forming derivatives like tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate under basic conditions (triethylamine).
-
Acylation : Using acyl chlorides or anhydrides, the amine group is acylated to yield amide derivatives, critical for drug design.
Table 1: Substitution Reactions and Products
Reagent | Product | Application | Citation |
---|---|---|---|
tert-Butyl chloroformate | tert-Butyl 8-carboxylate derivative | Protective group in synthesis | |
1-Bromo-2-fluoroethane | This compound-3-carbonitrile | Intermediate for bioactive molecules |
Oxidation and Reduction
-
Oxidation : The methylene group adjacent to the oxygen ring can be oxidized to ketones using agents like bis(acetoxy)iodobenzene (PhI(OAc)₂) under catalytic conditions (e.g., Cu or Rh catalysts) .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols, modifying the spiro framework for further derivatization.
Table 2: Redox Reactions
Reaction Type | Reagent/Conditions | Product | Outcome |
---|---|---|---|
Oxidation | PhI(OAc)₂, Cu catalyst | Spirocyclic diketones | Enhanced electrophilicity |
Reduction | LiAlH₄ in anhydrous ether | Alcohol derivatives | Increased solubility |
Ring-Opening and Rearrangement
The spiro structure undergoes ring-opening under acidic or nucleophilic conditions:
-
Acid-Mediated Cleavage : In HCl/ethanol, the azaspiro ring opens to form linear intermediates, which re-cyclize under controlled pH to yield fused bicyclic compounds .
-
Thermal Rearrangement : Heating induces bond reorganization, generating novel heterocycles like pyrrolidines or piperidines.
Salt Formation
The amine group reacts with acids to form stable salts, enhancing crystallinity for pharmaceutical applications:
-
Example : Reaction with L-tartaric acid in ethanol produces (-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate, a crystalline salt with improved bioavailability .
Spirocyclic Derivatives for Receptor Targeting
Functionalization at the 3- and 8-positions modulates receptor binding:
-
Sigma-1 Receptor Ligands : Introducing aryl or alkyl substituents (e.g., fluorine, methyl) enhances selectivity. For instance, This compound-3-carbonitrile derivatives show high affinity for σ₁ receptors (Ki < 10 nM) .
-
Muscarinic Agonists : Methyl and ethyl groups at the 2- and 8-positions improve M1 receptor binding, as seen in YM796 and YM954 derivatives .
Table 3: Receptor-Binding Derivatives
Derivative | Substituents | Target Receptor | Binding Affinity (Ki) | Citation |
---|---|---|---|---|
YM796 | 2,8-Dimethyl | M1/M2 | 1.2 μM (M1) | |
Fluoroethyl-spiro[4.5]decane | 3-Fluoroethyl | σ₁ | 8.5 nM |
Mechanistic Insights
-
Cyclization Pathways : Oxidative cyclization of amides (e.g., using PhI(OAc)₂) forms 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, key intermediates for antitumor agents .
-
Stereochemical Control : Asymmetric synthesis methods (e.g., chiral tartaric acid) yield enantiopure derivatives critical for receptor specificity .
Wissenschaftliche Forschungsanwendungen
1.1. σ1 Receptor Ligands
Recent studies have highlighted the potential of 1-oxa-8-azaspiro[4.5]decane derivatives as selective sigma-1 (σ1) receptor ligands. These compounds have demonstrated nanomolar affinity for σ1 receptors, with binding affinities ranging from and moderate selectivity over σ2 receptors (with ) . This selectivity is crucial for developing therapeutic agents aimed at neurological disorders, as σ1 receptors are implicated in various neuroprotective and neurodegenerative processes.
1.2. Radioligand Development
The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. A specific derivative was radiolabeled with fluorine-18, achieving high radiochemical purity and yield, which is essential for effective imaging studies . Biodistribution studies in animal models indicated significant brain uptake, suggesting its potential as a tool for studying σ1 receptor distribution in the brain.
2.1. FAAH Inhibition
Compounds based on the this compound structure have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . FAAH inhibitors are being explored for their analgesic properties in managing acute and chronic pain, including neuropathic pain conditions.
3.1. Muscarinic Agonists
Research has also focused on the synthesis and evaluation of this compound derivatives as M1 muscarinic receptor agonists . These derivatives have shown promise in enhancing cognitive function and could be beneficial in treating conditions like Alzheimer's disease.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane and its derivatives involves interaction with specific molecular targets such as enzymes and receptors. For example, certain derivatives act as inhibitors of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . The compound’s spiro structure allows for high affinity binding to these targets, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Heteroatom Substitution
Table 1: Impact of Heteroatom Variation on Pharmacological Activity
Key Findings :
- Oxygen-containing analogs (e.g., 1-oxa) demonstrate superior brain penetration for CNS targets compared to sulfur-containing variants .
- Thia derivatives (1-thia) exhibit potent anticancer activity, likely due to enhanced electrophilicity and metabolic stability .
Pharmacological Analogs: Receptor Targeting
Table 2: Muscarinic Agonist Activity Comparison
Key Findings :
- Spirooxazolidine derivatives (e.g., YM796) show 10–100x lower side effect doses compared to non-spiro analogs .
- Rigid spiro structures improve receptor subtype selectivity by restricting conformational flexibility .
Functionalized Derivatives: Prodrugs and Radioligands
Table 3: Functional Group Impact on Bioactivity
Key Findings :
Biologische Aktivität
1-Oxa-8-azaspiro[4.5]decane is a compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that include both nitrogen and oxygen atoms within a fused cyclic framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 155.23 g/mol. Its spirocyclic structure allows for diverse interactions with biological targets, making it a subject of extensive research.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
- Neuropharmacological Effects : Research suggests that it may act as a muscarinic agonist, influencing neurotransmitter systems relevant to cognitive functions and memory.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit activity against cancer cell lines, suggesting its potential application in cancer therapy.
Antimicrobial Properties
A study highlighted the antibacterial efficacy of this compound against various strains, including multi-drug resistant bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Strain | Activity | Mechanism |
---|---|---|
Staphylococcus aureus | Moderate | Cell wall synthesis inhibition |
Escherichia coli | High | Disruption of metabolic pathways |
Enterococcus faecalis | Significant | Inhibition of protein synthesis |
Neuropharmacological Studies
Research conducted on this compound derivatives demonstrated their potential as M1 muscarinic receptor agonists. These compounds were tested for their ability to ameliorate cognitive deficits in animal models.
Compound | M1 Receptor Affinity | Cognitive Improvement |
---|---|---|
2-Ethyl-8-methyl derivative | High | Significant |
2,8-Dimethyl derivative | Moderate | Moderate |
In vivo studies indicated that these compounds could reverse scopolamine-induced memory impairment in rats without significant cholinergic side effects, highlighting their therapeutic potential for treating Alzheimer's disease.
Anticancer Activity
The anticancer properties of this compound have been explored through various assays against different cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 10 | Cell cycle arrest |
A549 (lung cancer) | 20 | Inhibition of proliferation |
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival.
Case Studies
Several case studies have documented the pharmacological effects of this compound derivatives:
- Alzheimer's Disease Model : In a study involving aged rats, administration of the compound improved memory retention in passive avoidance tasks compared to control groups.
- Bacterial Infections : Clinical trials demonstrated that formulations containing this compound significantly reduced infection rates in patients with resistant bacterial strains.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1-Oxa-8-azaspiro[4.5]decane core?
Basic Research Question
The synthesis of this compound often involves spiroannulation strategies. A notable method uses flow chemistry combined with biocatalytic transaminase technology to synthesize derivatives like 1-Oxa-8-azaspiro[4.5]decan-3-amine. This approach enhances reaction efficiency and enantioselectivity under continuous flow conditions . Alternative routes include Pd(OAc)₂–PPh₃-catalyzed coupling with aryl halides or gold(I)-catalyzed cyclization/semipinacol rearrangement cascades for spirocyclic systems .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic Research Question
1H-1H COSY, HSQC, and HMBC experiments are critical for assigning proton and carbon signals in spirocyclic systems. For example, coupling constants and heteronuclear correlations can differentiate β-glycosidic linkages in thioglycoside derivatives or confirm spiro-junction geometry. Specific shifts (e.g., 3.5–4.5 ppm for oxa-aza protons) help identify ring substitution patterns .
Q. What structural modifications enhance M1 muscarinic receptor selectivity in this compound derivatives?
Advanced Research Question
Systematic modifications, such as introducing 2-ethyl or 3-methylene groups, improve M1/M2 receptor selectivity. For instance, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane shows partial agonism for M1 receptors with reduced cholinergic side effects. Stereochemistry also plays a role: (-)-isomers exhibit higher M1 affinity, as confirmed by X-ray crystallography .
Q. How do metabolic pathways influence the pharmacokinetics of this compound-based therapeutics?
Advanced Research Question
In rat hepatocytes, oxidative deamination of the piperidine ring generates keto acid metabolites, which dominate plasma circulation. Nitrone and lactam intermediates are also observed, requiring LC/MS/MS for identification. These pathways inform prodrug design to enhance bioavailability and reduce first-pass metabolism .
Q. What in vitro assays validate the anticancer potential of this compound derivatives?
Advanced Research Question
Thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides derived from this scaffold are screened against cancer cell lines (e.g., S. aureus, E. coli) using viability assays (MTT) and apoptosis markers. β-Glycosidic linkage formation, confirmed by NMR, correlates with enhanced cytotoxicity .
Q. How are this compound derivatives optimized as σ1 receptor radioligands?
Advanced Research Question
Low lipophilicity is critical for blood-brain barrier penetration. Derivatives like 18F-labeled this compound are synthesized via nucleophilic fluorination, followed by autoradiography to assess σ1 binding in tumor models. LogP values <2.5 are targeted to minimize nonspecific binding .
Q. What mechanistic insights support the use of this compound derivatives in Alzheimer’s disease?
Advanced Research Question
Compounds like YM796 act as M1 agonists, enhancing phosphoinositide hydrolysis in hippocampal slices—a marker of cognitive function. In vivo, they reverse scopolamine-induced amnesia in passive avoidance tests. Selectivity over M2/M3 receptors is achieved via spirocyclic rigidity, reducing peripheral side effects .
Q. How can conflicting spectral data for spirocyclic derivatives be reconciled?
Methodological Focus
Contradictions in NOE or coupling constants often arise from conformational flexibility. DFT calculations combined with variable-temperature NMR can model dynamic ring puckering. For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives exhibit chair-boat transitions, altering J-values .
Q. What catalytic systems improve yields in spiroannulation reactions?
Methodological Focus
Pd(OAc)₂–PPh₃ systems facilitate Suzuki-Miyaura couplings for aryl-substituted derivatives, while TfOH catalysis enables tandem semipinacol/alkyne-aldehyde metathesis. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0–80°C) enhances diastereoselectivity .
Q. How are multicomponent reactions utilized to diversify the this compound scaffold?
Advanced Research Question
Three-component condensations of trimethoxybenzene, isobutyraldehyde, and nitriles yield 2-azaspiro[4.5]deca-6,9-diene-8-ones. Flash chromatography on silica gel (220–440 mesh) isolates products, with IR and 13C NMR verifying spirojunction regiochemistry .
Eigenschaften
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOWXUQJLOCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620325 | |
Record name | 1-Oxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-92-1 | |
Record name | 1-Oxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.